4-formyl-2,6-dimethoxyphenyl benzenesulfonate
Overview
Description
4-formyl-2,6-dimethoxyphenyl benzenesulfonate is a useful research compound. Its molecular formula is C15H14O6S and its molecular weight is 322.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.05110934 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Novel Compounds
4-formyl-2,6-dimethoxyphenyl benzenesulfonate plays a significant role in the synthesis of novel compounds. For instance, the research by Fahim and Shalaby (2019) discusses the synthesis of benzenesulfonamide derivatives for potential in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019). Similarly, the study by Zamyshlyaeva et al. (1999) explores the one-pot synthesis of 4-acyl-2,6-disilapiperazines, where the hydrolytic stability and reactions with benzenesulfonamide are investigated, contributing to the understanding of new chemical properties (Zamyshlyaeva et al., 1999).
2. Corrosion Inhibition
This compound derivatives also find applications in corrosion inhibition. Chafiq et al. (2020) examined the inhibition properties of compounds including this benzenesulfonate derivative for mild steel corrosion in HCl, demonstrating their effectiveness as inhibitors in acidic solutions (Chafiq et al., 2020).
3. Nonlinear Optical Materials
The compound is also relevant in the field of nonlinear optical materials. Research by Ogawa et al. (2008) focuses on derivatives of this compound for second-order nonlinear optical (NLO) crystalline materials, investigating their thermal properties and solubility (Ogawa et al., 2008).
4. Catalysis
In the realm of catalysis, studies have explored the use of this compound in the formation of catalysts. For example, Skupov et al. (2007) discussed the reaction of derivatives with palladium to form polymerization catalysts, highlighting their ability to homopolymerize ethylene and copolymerize with other compounds (Skupov et al., 2007).
5. Photodegradable Detergents
This compound derivatives have also been used in the synthesis of photodegradable detergents. Epstein et al. (1982) synthesized a new ionic detergent that is photodegradable and can be used in protein isolation and characterization without apparent damage to the protein (Epstein et al., 1982).
Properties
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) benzenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6S/c1-19-13-8-11(10-16)9-14(20-2)15(13)21-22(17,18)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFUMBWMZNGTJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)C2=CC=CC=C2)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.